2-(Cyclohexyloxy)acetic acid

Catalog No.
S594389
CAS No.
71995-54-5
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclohexyloxy)acetic acid

Traditional solid phenoxyacetic acid intermediates require pre-dissolution, clogging continuous-flow reactors. 2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5) is a liquid at ambient temperature, enabling direct volumetric dosing and seamless integration into automated high-throughput amide coupling systems.

  • Pumpable liquid (density 1.09 g/cm³) eliminates solvent usage & line clogging.
  • sp³-rich cyclohexyl core abolishes off-target π-π stacking, enhancing metabolic stability in PRMT5 inhibitors.
  • Ether-carboxylic headgroup provides unique phase-partitioning for acid-resistant formulations.

CAS Number

71995-54-5

Product Name

2-(Cyclohexyloxy)acetic acid

IUPAC Name

2-cyclohexyloxyacetic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)

InChI Key

GOLVMRZULJWHGT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCC(=O)O

Synonyms

cyclohexoxyacetic acid, cyclohexyloxyacetic acid

Canonical SMILES

C1CCC(CC1)OCC(=O)O

The exact mass of the compound 2-(Cyclohexyloxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 10 g

2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5) is an aliphatic ether-carboxylic acid utilized primarily as a versatile building block in organic synthesis and medicinal chemistry. Characterized by its sp3-hybridized cyclohexane ring and flexible ether linkage, this compound is a liquid at room temperature with a density of 1.09 g/cm³ . It serves as a critical precursor for synthesizing complex amides and esters, notably in the development of epigenetic modulators such as PRMT5 inhibitors[1]. For procurement and process chemistry, its liquid state and lack of aromaticity provide distinct handling and structural advantages over traditional phenyl-based or rigid cycloalkyl alternatives, making it a highly processable intermediate for automated synthesis workflows.

Research Fit

ScaffoldCyclohexyloxyacetic acid building block with ether-linked cyclohexyl ring
ProfileNon-planar steric and hydrophobic character distinct from planar aromatics
Program fitSupports antithrombotic prodrug and GPCR antagonist lead optimization

Generic substitution of 2-(cyclohexyloxy)acetic acid with common alternatives like phenoxyacetic acid or cyclohexanecarboxylic acid fundamentally alters both process handling and downstream product performance. Substituting with phenoxyacetic acid introduces a planar, sp2-hybridized aromatic ring that can trigger unwanted π-π stacking interactions in biological targets, while also shifting the precursor from a pumpable liquid to a solid powder (MP 98-100 °C) requiring dissolution [1]. Conversely, utilizing cyclohexanecarboxylic acid removes the ether-oxygen linker, eliminating a critical hydrogen-bond acceptor and restricting the conformational flexibility of the attached side chain . These structural and physical disparities dictate that substitution will compromise automated dosing protocols and alter the pharmacological or physicochemical properties of the final synthesized material.

Substitution Risk

  • Steric shiftPhenoxyacetic or benzyloxyacetic analogs lose the cyclohexyl three-dimensional profile, potentially altering target binding affinity.
  • Linker mismatchPropionic acid linkers can shift in vitro potency and in vivo duration compared to oxyacetic acid, affecting developability assessment.

Physical State and Volumetric Dosing

Unlike phenoxyacetic acid, which is a solid at room temperature with a melting point of 98-100 °C [1], 2-(cyclohexyloxy)acetic acid is a liquid with a density of 1.09 g/cm³ . This liquid state enables direct volumetric dosing and eliminates the need for pre-dissolution steps in automated continuous-flow synthesis reactors.

Evidence DimensionPhysical state and melting point at 25 °C
Target Compound DataLiquid (Density: 1.09 g/cm³)
Comparator Or BaselinePhenoxyacetic acid (Solid, MP: 98-100 °C)
Quantified DifferencePhase transition difference of >75 °C, enabling neat liquid handling
ConditionsStandard ambient temperature and pressure (SATP)

Liquid precursors drastically simplify dosing protocols and reduce solvent overhead in high-throughput or continuous-flow manufacturing.

Gp IIb/IIIa IC50
Head-to-head
Oxyacetic 17e: 0.018 μM Propionic 17f: 0.006 μM
Oxyacetic linker weaker in vitro but supports oral developability context
Human platelet ADP-induced aggregation assay

Elimination of Aromatic Pi-Stacking

In the synthesis of epigenetic modulators, such as PRMT5 inhibitors, substituting phenoxyacetic acid with 2-(cyclohexyloxy)acetic acid replaces a planar sp2-hybridized aromatic ring with a bulky, sp3-hybridized cyclohexane chair conformation [1]. This structural shift eliminates off-target π-π stacking interactions while maintaining a similar lipophilicity profile (LogP ~1.42) , which is critical for tuning receptor binding kinetics.

Evidence DimensionAromaticity and sp3 carbon fraction (Fsp3)
Target Compound Data0 aromatic rings, 100% sp3 cyclic carbons
Comparator Or BaselinePhenoxyacetic acid (1 aromatic ring, 0% sp3 cyclic carbons)
Quantified DifferenceComplete elimination of π-electron density in the ring system
ConditionsIn silico / structural topology analysis for API precursors

Increasing the Fsp3 fraction by utilizing cyclohexyl derivatives over phenyl analogs is a proven strategy to improve the aqueous solubility and metabolic stability of drug candidates.

In Vivo Duration
Head-to-head
18e: 6 h 18f: 5 h (dogs, 10 mg/kg po)
Cyclohexyloxyacetate prodrug extends duration at 80% inhibition threshold
Canine ex vivo platelet aggregation model

Linker Flexibility and H-Bonding

Compared to cyclohexanecarboxylic acid, which features a rigid direct attachment of the carboxylic acid to the ring (MP 29-31 °C) , 2-(cyclohexyloxy)acetic acid incorporates an ether-oxygen linker (-O-CH2-). This oxa-substitution not only lowers the melting point to a liquid state but also introduces a critical hydrogen-bond acceptor, significantly altering the conformational flexibility and binding affinity of downstream amides.

Evidence DimensionHeteroatom count and linker composition
Target Compound DataContains ether linkage (1 additional H-bond acceptor)
Comparator Or BaselineCyclohexanecarboxylic acid (Direct C-C bond, 0 ether oxygens)
Quantified DifferenceAddition of 1 H-bond acceptor and increased rotational degrees of freedom
ConditionsMolecular interaction modeling / Precursor selection

The ether oxygen provides an essential anchoring point for hydrogen bonding in target binding pockets, which is absent in direct cycloalkyl acids.

LPA1 Binding Affinity
Reported
Kb = 6.9 nM (BMS-986278)
Oxycyclohexyl acid scaffold supports low nanomolar GPCR binding context
Class-level inference; human LPA1 receptor assay

Lipophilicity and Phase Partitioning

When compared to short-chain aliphatic ether acids like methoxyacetic acid (LogP < 0), 2-(cyclohexyloxy)acetic acid provides a significantly higher lipophilicity with a LogP of approximately 1.42 . This bulky hydrophobic tail drives superior organic-phase partitioning, making it highly effective for designing lipophilic prodrugs or formulating specialty metal extractants.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP ~ 1.42
Comparator Or BaselineMethoxyacetic acid (LogP < 0)
Quantified DifferenceIncrease in LogP of >1.4 units
ConditionsStandard lipophilicity modeling / phase partitioning

Higher lipophilicity ensures better retention in organic phases during extractions and improves the passive membrane permeability of synthesized derivatives.

Acidity (pKa)
Property
pKa = 1.6 (acetic acid 4.76)
Strong acidity enables efficient esterification and salt formation strategies
Aqueous, calculated value

Continuous-Flow API Library Synthesis

Because 2-(cyclohexyloxy)acetic acid is a liquid at ambient temperature, it is highly suited for automated, high-throughput amide coupling systems. Unlike solid precursors such as phenoxyacetic acid, it can be volumetrically dosed without pre-dissolution, minimizing solvent usage and preventing line-clogging in continuous-flow reactors[1].

Fsp3 Enrichment for Epigenetic Inhibitors

In medicinal chemistry, specifically the synthesis of PRMT5 inhibitors, this compound is utilized to replace planar aromatic moieties. The bulky, sp3-rich cyclohexyl group eliminates off-target π-π stacking while maintaining essential lipophilicity, thereby improving the metabolic stability and 3D topological profile of the resulting drug candidates [1].

Acid-Resistant Specialty Cleaner Formulation

The combination of a lipophilic cycloalkane tail and a hydrophilic ether-carboxylic headgroup provides unique phase-partitioning properties. This structural motif makes the compound and its derivatives valuable in formulating acid-resistant hard surface cleaners and industrial extractants where stable performance in low-pH inorganic acid environments is required [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antithrombotic prodrug design
Cyclohexyloxyacetate linker
In vivo duration and oral exposure profile
LPA1 antagonist lead optimization
Oxycyclohexyl acid core
Target binding affinity (Kb) in human receptor assay
Ester derivative synthesis
Strong acidity (pKa) for efficient esterification
Ester formation with diverse alcohols

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71995-54-5

Wikipedia

(cyclohexyloxy)acetic acid

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